Dalvastatin - 135910-20-2

Dalvastatin

Catalog Number: EVT-1206501
CAS Number: 135910-20-2
Molecular Formula: C24H31FO3
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dalvastatin is a prodrug inhibitor of hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. In the body dalvastatin is hydrolyzed to its active beta-hydroxy acid form.
Source and Classification
  • Source: Developed by Rhône-Poulenc Rorer.
  • Classification: Statin class of drugs; specifically, it acts as an HMG-CoA reductase inhibitor.
Synthesis Analysis

Dalvastatin is synthesized through several chemical reactions starting from basic organic compounds. The synthesis typically involves:

  • Reaction Conditions: Controlled temperatures and specific pH levels are maintained throughout the process. Catalysts are often employed to facilitate the reactions.
  • Synthetic Routes: The synthesis includes multiple steps, such as the formation of intermediates, purification, and final formulation. Industrial production utilizes large-scale chemical reactors under stringent quality control measures to ensure product efficacy and purity .

Key Steps in Synthesis

  1. Formation of Intermediates: Initial compounds are reacted under specific conditions to form intermediates.
  2. Purification: After synthesis, intermediates undergo purification processes to remove impurities.
  3. Final Formulation: The purified compound is formulated into its final pharmaceutical form.
Molecular Structure Analysis

Dalvastatin's molecular structure is characterized by its lactone ring, which is hydrolyzed to yield the active beta-hydroxy acid form.

  • Molecular Formula: C20_{20}H27_{27}O5_{5}.
  • Structural Features:
    • Contains a lactone moiety that undergoes hydrolysis.
    • The beta-hydroxy acid form has distinct stereochemistry that contributes to its pharmacological activity.

Structural Data

  • 3D Structure: The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy.
  • Stereochemistry: The stereochemical configuration at specific carbon centers is crucial for its biological activity.
Chemical Reactions Analysis

Dalvastatin undergoes various chemical reactions during its synthesis and metabolism:

  • Types of Reactions:
    • Oxidation: Conversion of the lactone form to the active beta-hydroxy acid.
    • Reduction: Reducing specific functional groups to enhance stability.
    • Substitution: Modifying the chemical structure by introducing various substituents.

Reaction Conditions

  • Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
  • Controlled temperatures and pH levels are essential for optimizing reaction rates and yields .
Mechanism of Action

Dalvastatin exerts its pharmacological effects primarily through the inhibition of HMG-CoA reductase:

  • Enzyme Inhibition: The active beta-hydroxy acid form binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid, which is a precursor in cholesterol biosynthesis.
  • Impact on Cholesterol Levels: By inhibiting this enzyme, Dalvastatin effectively lowers cholesterol production in the liver, leading to decreased LDL cholesterol levels in circulation .

Data on Mechanism

  • IC50 Values: The potency of Dalvastatin as an inhibitor can be quantified using IC50 values derived from various assays that measure its effectiveness against HMG-CoA reductase.
Physical and Chemical Properties Analysis

Dalvastatin possesses several notable physical and chemical properties:

Relevant Data

  • Melting Point: Specific melting point data can be obtained from experimental studies.
  • Spectroscopic Data: Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) provides insight into its structural integrity and purity.
Applications

Dalvastatin's primary application lies within pharmacology as a cholesterol-lowering agent:

  • Clinical Use: Prescribed for managing hyperlipidemia and reducing cardiovascular risk factors associated with high cholesterol levels.
  • Research Applications: Investigated in studies related to lipid metabolism and cardiovascular health; serves as a model compound for developing new statins with improved efficacy or safety profiles.

Broader Implications

The unique properties of Dalvastatin make it a valuable compound not only in therapeutic settings but also as a subject for ongoing research aimed at understanding lipid metabolism and developing novel therapeutic strategies against cardiovascular diseases .

Structural & Mechanistic Profile of Dalbavancin

Chemical Architecture of Second-Generation Lipoglycopeptides

Dalbavancin represents a class of semisynthetic lipoglycopeptide antibiotics derived through strategic chemical modifications of the naturally occurring teicoplanin-like glycopeptide A-40926, produced by Nonomuria spp. actinomycetes [1] [3] [5]. Its molecular structure (C₈₈H₁₀₀Cl₂N₁₀O₂₈, molecular weight 1816.71 g/mol) features a complex heptapeptide backbone common to glycopeptides, but with critical synthetic enhancements that define its second-generation status [2] [4].

The core structure incorporates seven aromatic residues forming a rigid cup-shaped scaffold essential for target binding. Key modifications distinguishing dalbavancin from first-generation glycopeptides (e.g., vancomycin) include:

  • Acylaminoglucuronic Acid Group: Replaces the disaccharide moiety found in vancomycin, enhancing antibacterial activity [5] [8].
  • Lipophilic Side Chain: A dimethylaminopropylamide group attached to the glucosamine sugar and a C₁₀ alkyl chain (10-methylundecanoyl) anchored to the peptide core (Figure 1) [3] [8]. This lipophilic tail facilitates membrane anchoring and significantly prolongs the half-life (up to 346 hours) by increasing plasma protein binding to 93% [4] [10].

Table 1: Key Structural Components of Dalbavancin

Structural ElementChemical FeatureFunctional Role
Heptapeptide CoreCross-linked aromatic residuesForms D-Ala-D-Ala binding pocket
Acylaminoglucuronic AcidModified sugar moietyEnhances staphylococcal potency
Lipophilic Side ChainC₁₀ alkyl (10-methylundecanoyl)Membrane anchoring & half-life extension
Tertiary Amine GroupDimethylaminopropylamideIncreases tissue penetration & dimer stability

Crystallographic studies using carrier protein strategies have confirmed that dalbavancin exists as a mixture of five homologs (B₀ dominant) differing in fatty acid chain length (R1) and methyl group substitutions (R2) on the terminal amine [5] [6]. This structural complexity enables both hydrophilic target binding and hydrophobic membrane interactions.

Molecular Targets in Gram-Positive Bacterial Cell Wall Synthesis

Dalbavancin exerts its bactericidal activity by disrupting peptidoglycan assembly in Gram-positive bacteria. Its primary mechanism involves high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of nascent peptidoglycan precursors (lipid-bound N-acetylmuramic acid (NAM)/N-acetylglucosamine (NAG)-peptides) [1] [3] [8]. This binding:

  • Blocks Transglycosylase Activity: Prevents polymerization of NAM-NAG subunits into glycan chains.
  • Inhibits Transpeptidation: Obstructs cross-linking between peptide side chains, compromising cell wall integrity [8].

The lipophilic tail confers enhanced membrane affinity, allowing dalbavancin to anchor to the bacterial cytoplasmic membrane near its target, Lipid II. This proximity increases local drug concentration and improves access to peptidoglycan synthesis machinery [3] [6] [8]. Consequently, dalbavancin demonstrates 4–8 times greater in vitro potency than vancomycin against staphylococci and streptococci, with MIC₉₀ values typically ≤0.06 µg/mL for methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci [1] [3].

Table 2: Comparative In Vitro Activity of Dalbavancin Against Gram-Positive Pathogens

OrganismDalbavancin MIC₉₀ (µg/mL)Vancomycin MIC₉₀ (µg/mL)Potency Ratio (Dalbavancin:Vancomycin)
S. aureus (MSSA)0.061.016.7×
S. aureus (MRSA)0.061.016.7×
Coagulase-negative Staphylococci0.062.033.3×
Streptococcus pyogenes0.030.25–0.58–16×
VanA Enterococci>16>256Resistant

Remarkably, dalbavancin retains activity against strains with reduced vancomycin susceptibility, including vancomycin-intermediate S. aureus (VISA) (MIC range 0.06–1 µg/mL) and linezolid-resistant staphylococci. However, it lacks clinically meaningful activity against vanA-mediated vancomycin-resistant enterococci (VRE) due to target modification to D-Ala-D-Lac [1] [3] [9].

Dimerization Mechanisms Enhancing Antimicrobial Potency

A pivotal structural advantage of dalbavancin over earlier glycopeptides is its facility for cooperative dimerization. Biophysical and crystallographic analyses reveal that dalbavancin molecules self-associate into asymmetric homodimers in aqueous solution, primarily driven by hydrophobic interactions between their alkyl side chains [3] [6] [8]. This dimerization has profound functional consequences:

  • Enhanced Target Affinity: Dimerization creates a multivalent binding interface that strengthens interactions with the pentapeptide stem of peptidoglycan precursors. The dissociation constant (Kd) for dimeric dalbavancin is 10–100 times lower than for monomers [6] [8].
  • Membrane Anchoring: The lipophilic tails embed into the lipid bilayer, positioning the drug-binding pocket optimally near Lipid II substrates. This explains dalbavancin’s superior activity against membrane-associated cell wall synthesis intermediates [3] [8].
  • Resistance Mitigation: Dimeric binding may partially overcome cell wall thickening in VISA strains by increasing avidity for D-Ala-D-Ala termini [3] [9].

Crystal structures of dalbavancin-target complexes (e.g., bound to carrier-linked Lys-D-Ala-D-Ala peptides) demonstrate a "closed" conformation where the antibiotic wraps around its ligand (Figure 2). This contrasts with vancomycin’s linear binding mode and underlies dalbavancin’s slower dissociation kinetics [6]. Notably, dimerization is anti-cooperative with ligand binding in dalbavancin—meaning dimer formation decreases when the drug engages its target—allowing flexible transitions between membrane-associated and target-bound states [6] [8].

Table 3: Pharmacokinetic/Pharmacodynamic Parameters Influencing Dalbavancin Efficacy

PK/PD ParameterDalbavancin PropertyMechanistic Implication
Primary PK/PD IndexAUC/MIC & fT > MICTime-dependent bactericidal activity
Target fT > MIC100% fT > 4×MICOptimal for staphylococci/streptococci
Plasma Half-life (t₁/₂)346 hoursSustained tissue concentrations post-dosing
Tissue PenetrationBlister fluid/plasma AUC ratio: 0.60Enhanced distribution to skin & soft tissues
Bone Concentration4.1 µg/g (cortical, Day 14)Effective against osteomyelitis

Pharmacodynamically, dimerization contributes to dalbavancin’s prolonged post-antibiotic effect and allows infrequent dosing. Monte Carlo simulations confirm that two 1500 mg doses (Day 1 and 8) maintain free plasma concentrations >4×MIC for common pathogens (MIC ≤0.125 µg/mL) for up to 8 weeks in patients weighing 40–80 kg [10]. This unique combination of dimerization-enhanced targeting and pharmacokinetics underpins its efficacy in deep-seated infections like osteomyelitis and prosthetic joint infections [9] [10].

Properties

CAS Number

135910-20-2

Product Name

Dalvastatin

IUPAC Name

(4R,6S)-6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one

Molecular Formula

C24H31FO3

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C24H31FO3/c1-15-10-16(6-9-21(15)25)19-13-23(2,3)14-24(4,5)20(19)8-7-18-11-17(26)12-22(27)28-18/h6-10,17-18,26H,11-14H2,1-5H3/b8-7+/t17-,18-/m1/s1

InChI Key

VDSBXXDKCUBMQC-HNGSOEQISA-N

SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

Synonyms

6-(2-(2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethyl-1-cyclohexen-1-yl)ethenyl)tetrahydro-4-hydroxy-2H-pyran-2-one
dalvastatin
RG 12561
RG-12561

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)C=CC3CC(CC(=O)O3)O)F

Isomeric SMILES

CC1=C(C=CC(=C1)C2=C(C(CC(C2)(C)C)(C)C)/C=C/[C@@H]3C[C@H](CC(=O)O3)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.